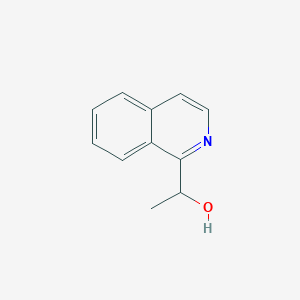

1-(Isoquinolin-1-yl)ethan-1-ol

Descripción general

Descripción

1-(Isoquinolin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Isoquinolin-1-yl)ethan-1-ol is recognized for its potential in drug development due to its structural similarity to various bioactive molecules. Its applications include:

- Anticancer Agents : Isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, modifications to the isoquinoline structure can enhance cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

- Antimicrobial Activity : Research indicates that isoquinoline derivatives exhibit significant antibacterial properties. The structure–activity relationship studies reveal that specific substitutions can enhance efficacy against resistant bacterial strains .

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| 2-Chloro-1-(isoquinolin-1-yl)ethan-1-one | 4 | MRSA |

| 2-Bromo-1-(quinolin-8-yl)ethanone | TBD | Various Gram-positive bacteria |

Organic Synthesis

In organic synthesis, this compound serves as an important building block for the synthesis of complex organic molecules. It is utilized in:

- Synthesis of Novel Compounds : The compound is employed to synthesize various derivatives that may possess unique biological activities or improved pharmacological properties .

Biological Studies

The compound's structural characteristics allow it to interact with various biological targets, making it valuable for biological studies:

- Enzyme Inhibition : Due to its ability to undergo nucleophilic substitution reactions, this compound can be used to study enzyme inhibition mechanisms and receptor binding interactions .

Case Studies

Case Study 1: Anticancer Activity

A study synthesized several isoquinoline derivatives, including this compound, and evaluated their anticancer properties. The results indicated enhanced activity against resistant cancer cell lines, emphasizing the importance of structural modifications in improving biological efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of isoquinoline derivatives were assessed against high-priority pathogens identified by the WHO. The study concluded that specific substitutions significantly influence antimicrobial potency, highlighting the potential of these compounds in developing new antibiotics .

Table 2: Comparison of Biological Activities

| Compound | Structure Characteristics | Notable Biological Activities |

|---|---|---|

| This compound | Hydroxyl group on ethanolic carbon | Antibacterial, anticancer |

| 2-Chloro-1-(isoquinolin-1-yl)ethan-1-one | Chlorine substitution | Antibacterial |

| 2-Bromo-1-(isoquinolin-1-y)ethanone | Bromine substitution | Enhanced biological activity |

Propiedades

Fórmula molecular |

C11H11NO |

|---|---|

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

1-isoquinolin-1-ylethanol |

InChI |

InChI=1S/C11H11NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-8,13H,1H3 |

Clave InChI |

KVPWEPKQZVFAMW-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=NC=CC2=CC=CC=C21)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.